molecular formula C15H21N3O B235439 Cizolirtine CAS No. 142155-43-9

Cizolirtine

Cat. No.: B235439
CAS No.: 142155-43-9
M. Wt: 259.35 g/mol
InChI Key: DCMJBKFKXGPPMT-UHFFFAOYSA-N
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Description

Cizolirtine, chemically known as (±)-5-{α-[2-(dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazol citrate, is a compound with a potent analgesic profile. It has demonstrated significant antinociceptive properties in various rodent models of acute pain. This compound is being developed as a drug for analgesia and for treating urinary incontinence .

Preparation Methods

The synthesis of Cizolirtine involves several steps. One of the methods includes the preparation of a precursor alcohol, (±)-2-[phenyl(1-methyl-1H-pyrazol-5-yl)methoxy]-N,N-dimethylethanamine, and its enantiomers. The process involves the use of reagents such as zinc and specific ligands under controlled conditions . Industrial production methods are designed to ensure the purity and yield of the compound, adhering to stringent pharmaceutical standards .

Chemical Reactions Analysis

Cizolirtine undergoes various chemical reactions, including:

Scientific Research Applications

Cizolirtine has a wide range of scientific research applications:

Mechanism of Action

Cizolirtine exerts its effects by modulating the release of calcitonin gene-related peptide and substance P from primary afferent fibers and dorsal horn interneurons at the spinal level. This modulation is mediated through presynaptic serotonin and alpha-2 adrenoceptors, contributing to its analgesic and urinary incontinence treatment properties .

Comparison with Similar Compounds

Cizolirtine is unique due to its dual action on pain and urinary incontinence. Similar compounds include:

Biological Activity

Cizolirtine, a compound recognized for its modulation of substance P and calcitonin gene-related peptide (CGRP) release, has garnered attention for its potential therapeutic applications, particularly in pain management and treatment of overactive bladder. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Profile

This compound is chemically characterized as [(±)-5-{α-[2-(dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazol citrate]. It has demonstrated significant analgesic properties across multiple models of pain, including acute and chronic neuropathic pain.

This compound's primary mechanism involves the modulation of neuropeptides involved in nociceptive signaling. It significantly reduces the spinal release of substance P and CGRP, which are crucial in transmitting pain signals from peripheral sites to the central nervous system. This modulation is believed to be associated with increased levels of noradrenaline and serotonin in the extracellular space, leading to decreased nociceptive transmission at supraspinal levels .

Preclinical Studies

This compound has shown a dose-dependent reduction in pain responses in various rodent models:

  • Acute Pain Models : In studies involving chemical (phenylbenzoquinone or acetic acid), thermal (tail-flick), and mechanical stimuli (tail-pinch), this compound effectively alleviated pain behaviors .
  • Chronic Pain Models : Significant effects were observed in models of chronic painful neuropathy, including:
    • Sciatic Nerve Constriction : this compound alleviated allodynia against cold and mechanical stimuli.
    • Diabetic Neuropathy : Induced antihyperalgesia in streptozotocin-induced diabetic models .

Clinical Trials

Clinical trials have corroborated the preclinical findings, demonstrating this compound's efficacy in managing various pain conditions:

  • Posttraumatic/Postherpetic Neuropathy : Patients reported significant reductions in pain levels.
  • Cancer Pain and Diabetic Neuropathy : this compound provided notable relief, aligning with preclinical data .

Efficacy in Overactive Bladder

This compound has also been investigated for its effects on overactive bladder (OAB). In a phase II proof-of-concept clinical trial:

  • Study Design : Patients with OAB received this compound citrate at varying doses.
  • Results : The trial reported significant improvements in bladder diary variables compared to placebo, including:
    • Reduction in daily voiding frequency.
    • Increased mean voided volume per micturition.
    • Higher rates of patients achieving fewer than eight voids per day or complete dryness .

Safety and Genotoxicity

Safety assessments have been conducted to evaluate the genotoxic potential of this compound. In vitro studies indicated no evidence of mutagenic activity across various experimental conditions. However, lifetime oral administration in rodent models was associated with instances of skin fibrosarcomas, raising concerns about long-term safety .

Summary Table of Key Findings

Study TypeModel/ConditionKey Findings
PreclinicalAcute Pain ModelsDose-dependent analgesic effects
PreclinicalChronic Pain (Neuropathy)Alleviation of allodynia
Clinical TrialPostherpetic NeuropathySignificant pain reduction
Clinical TrialOveractive BladderImproved bladder function parameters
Safety AssessmentGenotoxicityNo mutagenic activity; safety concerns noted

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMJBKFKXGPPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869923
Record name Cizolirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142155-43-9
Record name Cizolirtine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cizolirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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